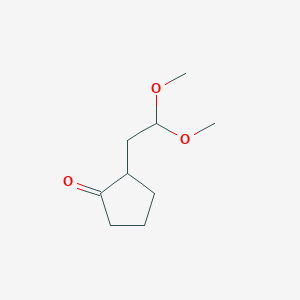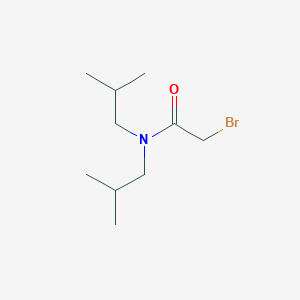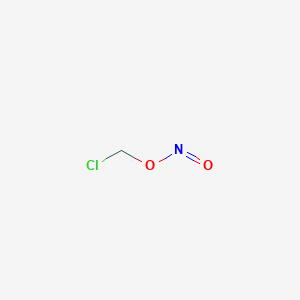![molecular formula C13H11NO5 B14298648 5-[1-(Furan-2-yl)-2-nitroethyl]-2H-1,3-benzodioxole CAS No. 112616-82-7](/img/structure/B14298648.png)
5-[1-(Furan-2-yl)-2-nitroethyl]-2H-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[1-(Furan-2-yl)-2-nitroethyl]-2H-1,3-benzodioxole is a complex organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring with one oxygen atom. The compound also contains a benzodioxole moiety, which is a fused ring system consisting of a benzene ring and a dioxole ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Métodos De Preparación
The synthesis of 5-[1-(Furan-2-yl)-2-nitroethyl]-2H-1,3-benzodioxole can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carbaldehyde with nitroethane in the presence of a base to form the nitroalkene intermediate. This intermediate is then subjected to a cyclization reaction with catechol in the presence of an acid catalyst to form the benzodioxole ring system. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
5-[1-(Furan-2-yl)-2-nitroethyl]-2H-1,3-benzodioxole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitro group can be achieved using hydrogenation catalysts like palladium on carbon or chemical reducing agents such as sodium borohydride, leading to the formation of amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-[1-(Furan-2-yl)-2-nitroethyl]-2H-1,3-benzodioxole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Mecanismo De Acción
The mechanism of action of 5-[1-(Furan-2-yl)-2-nitroethyl]-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The furan and benzodioxole moieties may also contribute to the compound’s biological activity by interacting with enzymes and receptors involved in various biochemical pathways .
Comparación Con Compuestos Similares
5-[1-(Furan-2-yl)-2-nitroethyl]-2H-1,3-benzodioxole can be compared with other similar compounds, such as:
Furan-2-carbaldehyde: A simpler furan derivative used as a starting material in the synthesis of more complex compounds.
2,5-Furandicarboxylic acid: A furan derivative used in the production of bio-based polymers.
Benzofuran: A compound with a similar fused ring system but different biological and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which impart distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
112616-82-7 |
|---|---|
Fórmula molecular |
C13H11NO5 |
Peso molecular |
261.23 g/mol |
Nombre IUPAC |
5-[1-(furan-2-yl)-2-nitroethyl]-1,3-benzodioxole |
InChI |
InChI=1S/C13H11NO5/c15-14(16)7-10(11-2-1-5-17-11)9-3-4-12-13(6-9)19-8-18-12/h1-6,10H,7-8H2 |
Clave InChI |
BYTYYHMMJYIQNJ-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C(C[N+](=O)[O-])C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


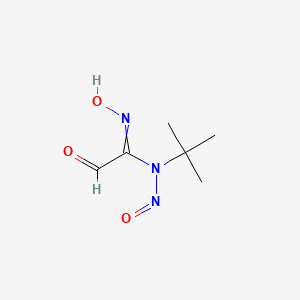


![Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane](/img/structure/B14298581.png)
![N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide](/img/structure/B14298585.png)
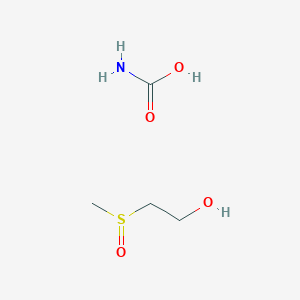
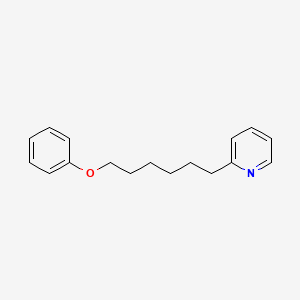
![2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14298597.png)
![2-Chloro-8-(methylsulfanyl)dibenzo[b,d]furan](/img/structure/B14298598.png)
![2,2'-[{2-[(2-Methoxyphenyl)methyl]propane-1,3-diyl}bis(oxy)]di(ethan-1-ol)](/img/structure/B14298606.png)
![(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)[4-(octyloxy)phenyl]methanone](/img/structure/B14298614.png)
